3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
This compound features a benzo[d]oxazole core substituted with a 3-methyl-2-oxo group, a sulfonyl-linked piperidine ring at position 5, and an oxazolidine-2,4-dione moiety at the piperidine’s 4-position. The oxazolidine-2,4-dione group may enhance metabolic stability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
3-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O7S/c1-17-12-8-11(2-3-13(12)26-15(17)21)27(23,24)18-6-4-10(5-7-18)19-14(20)9-25-16(19)22/h2-3,8,10H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSRXFZVINSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)COC4=O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines oxazolidine and sulfonamide functionalities, which are known to exhibit various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazolidine ring : A five-membered heterocyclic structure that is significant in medicinal chemistry.
- Sulfonamide moiety : Known for its antibacterial properties and ability to inhibit bacterial growth.
- Benzo[d]oxazole derivative : Contributes to the compound's stability and potential interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 420.46 g/mol.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds often exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar oxazolidinone derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism of action typically involves disruption of bacterial protein synthesis.
| Compound | Activity Against | Method of Evaluation |
|---|---|---|
| 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol | Effective against S. aureus | Microbroth dilution assay |
| 16 (related derivative) | Better than chloramphenicol | Flow cytometry and fluorescence microscopy |
Cytotoxicity and Genotoxicity
Studies have also evaluated the cytotoxic effects of related compounds. For example, compound 16 from the aforementioned study was found to be non-cytotoxic at effective antimicrobial concentrations. This suggests that compounds like this compound may have favorable safety profiles while exhibiting therapeutic efficacy .
Case Studies
-
Antimicrobial Susceptibility Testing :
A series of compounds derived from oxazolidine were tested for their antimicrobial activity against various pathogens. The results indicated that certain modifications in the chemical structure enhanced activity against resistant strains of bacteria. -
Mechanistic Studies :
Fluorescence microscopy was employed to observe the effects on bacterial cell membranes. The treated cells showed significant membrane damage, indicating that these compounds could be effective in overcoming bacterial resistance mechanisms .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the potential of any new drug candidate. Preliminary studies suggest that derivatives similar to this compound possess favorable ADME profiles, making them suitable candidates for further development .
Comparison with Similar Compounds
Key Structural Analogs
The most relevant analog is 1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-4-carboxylic acid (CAS 899721-24-5, 97% purity), which shares the benzo[d]oxazole sulfonyl-piperidine scaffold but replaces oxazolidine-2,4-dione with a carboxylic acid group . Other analogs from literature include piperazine-linked sulfonamides (e.g., compounds 6d–6l in ), though these lack the oxazolidinedione moiety and instead incorporate benzhydryl or fluorophenyl groups .
Table 1: Structural and Physical Properties Comparison
Physicochemical Properties
- Solubility : The oxazolidine-2,4-dione group in the target compound may improve water solubility compared to the carboxylic acid analog (CAS 899721-24-5), as oxazolidinediones are less acidic (pKa ~9–11 vs. ~4–5 for carboxylic acids) .
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 3-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione?
Answer:
The synthesis typically involves:
- Sulfonation : Reacting 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.
- Piperidine Functionalization : Coupling the sulfonamide with a piperidine derivative via nucleophilic substitution or reductive amination, often using DMF or DMSO as solvents at 60–80°C.
- Oxazolidinedione Cyclization : Introducing the oxazolidine-2,4-dione moiety via a cyclocondensation reaction with phosgene or a safer equivalent (e.g., triphosgene) in anhydrous dichloromethane under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures purity .
Advanced: How can researchers resolve low yields during the sulfonation step?
Answer:
Low yields may arise from incomplete sulfonyl chloride activation or side reactions. Mitigation strategies include:
- Controlled Temperature : Maintain reaction below 10°C to minimize hydrolysis of sulfonyl chloride.
- Catalytic DMAP : Use 4-dimethylaminopyridine (DMAP) to enhance nucleophilicity of the benzo[d]oxazolamine.
- Stoichiometric Optimization : Employ a 10–20% molar excess of sulfonyl chloride to ensure complete conversion.
- Post-Reaction Quenching : Add ice-cold water to precipitate the product and reduce byproduct formation .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm sulfonamide NH (~10 ppm), piperidine protons (δ 2.5–3.5 ppm), and oxazolidinedione carbonyls (δ 170–175 ppm).
- FTIR : Detect sulfonyl S=O (1350–1300 cm⁻¹) and oxazolidinedione C=O (1780–1750 cm⁻¹).
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-TOF .
Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?
Answer:
Contradictions may stem from assay conditions or compound stability:
- Solubility Optimization : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference.
- Enzyme Source Variability : Validate assays with recombinant vs. native enzymes (e.g., human vs. murine).
- Pre-Incubation Stability : Test compound stability in assay buffer (pH 7.4, 37°C) via HPLC over 24 hours.
- Orthogonal Assays : Confirm activity using fluorescence polarization and surface plasmon resonance (SPR) .
Basic: What structural features influence the compound’s biological activity?
Answer:
- Benzo[d]oxazole Core : Electron-withdrawing groups enhance binding to ATP-binding pockets (e.g., kinases).
- Sulfonyl Group : Stabilizes hydrogen bonds with catalytic lysine residues in target enzymes.
- Oxazolidinedione : Conformational rigidity improves selectivity against off-target proteases.
- Piperidine Spacer : Adjusts pharmacokinetics by modulating logP and blood-brain barrier permeability .
Advanced: How to computationally model the compound’s interaction with a hypothetical enzyme target?
Answer:
- Molecular Docking : Use AutoDock Vina with a crystal structure of the target enzyme (PDB ID). Focus on sulfonyl and oxazolidinedione moieties as pharmacophores.
- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns) in explicit solvent to assess hydrogen bonding and hydrophobic interactions.
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for structural analogs.
- Validation : Compare computational predictions with SPR-measured KD values .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
- Photostability : Store in amber vials; UV-Vis spectroscopy detects no degradation after 48 hours under ambient light.
- pH Stability : Stable in pH 4–8 (HPLC monitoring over 7 days).
- Long-Term Storage : -20°C under argon with desiccant maintains integrity for >12 months .
Advanced: What strategies can elucidate the sulfonyl group’s role in target binding?
Answer:
- Isosteric Replacement : Synthesize analogs with carbonyl or phosphonate groups instead of sulfonyl.
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., using SHELXL ).
- Site-Directed Mutagenesis : Mutate putative binding residues (e.g., Lys123Ala) to disrupt hydrogen bonding.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon sulfonyl group modification .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
- Byproducts : Unreacted piperidine derivatives (detected via TLC, Rf 0.3 in ethyl acetate).
- Hydrolysis Products : Oxazolidinedione ring-opened acids (remove via acid-base extraction).
- Purification : Preparative HPLC (C18, 70:30 acetonitrile/water) or silica gel chromatography .
Advanced: How to resolve tautomeric ambiguity in the oxazolidinedione moiety during NMR analysis?
Answer:
- Variable Temperature NMR : Acquire spectra at 25°C and -40°C to observe tautomer-dependent shifts.
- 2D NMR : Use HSQC and HMBC to correlate carbonyl carbons with adjacent protons.
- DFT Calculations : Compare experimental 13C shifts with computed values (Gaussian 09, B3LYP/6-31G*).
- Deuterium Exchange : Monitor NH proton disappearance in D2O to confirm tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
